6-(Perfluoroethyl)nicotinic acid

Description

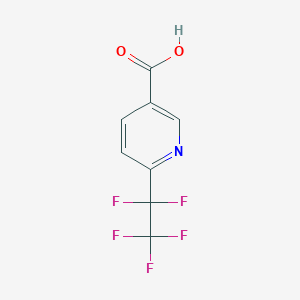

6-(Perfluoroethyl)nicotinic acid is a fluorinated derivative of nicotinic acid (vitamin B3), characterized by a perfluoroethyl (-CF₂CF₃) substituent at the 6-position of the pyridine ring. This structural modification enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs. While nicotinic acid itself is widely studied for its role in lipid metabolism and hyperphosphatemia management in dialysis patients , fluorinated derivatives like this compound are primarily utilized as intermediates in pharmaceuticals and agrochemicals due to their unique electronic and steric properties .

Properties

IUPAC Name |

6-(1,1,2,2,2-pentafluoroethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F5NO2/c9-7(10,8(11,12)13)5-2-1-4(3-14-5)6(15)16/h1-3H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYOUGJZMQDUQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Perfluoroethyl)nicotinic acid typically involves the introduction of the perfluoroethyl group to the nicotinic acid framework. One common method is the nucleophilic substitution reaction where a suitable perfluoroethyl halide reacts with a nicotinic acid derivative under basic conditions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and a strong base like potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives, including this compound, can be achieved through continuous flow processes that allow for better control over reaction parameters and scalability. The use of catalytic systems and green chemistry principles is also being explored to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-(Perfluoroethyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding perfluoroethyl-substituted pyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The perfluoroethyl group can participate in further substitution reactions, especially under nucleophilic conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can react with the perfluoroethyl group under basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

6-(Perfluoroethyl)nicotinic acid is a fluorinated derivative of nicotinic acid, featuring a perfluoroethyl group on the pyridine ring, which has garnered interest for its chemical properties and potential applications in pharmaceuticals and agrochemicals. The molecular formula of this compound is and its molecular weight is approximately 235.15 g/mol.

Scientific Research Applications

- Chemistry this compound serves as a building block in synthesizing complex fluorinated compounds valuable in materials science. It is also used to produce 2-haloalkyl nicotinic acid derivatives, which are suitable for manufacturing pharmaceuticals and agrochemicals .

- Biology The unique properties of this compound make it a candidate for studying enzyme interactions and metabolic pathways involving nicotinic acid derivatives. Studies on its interactions with biological systems have shown it can affect enzyme activities and receptor interactions. The presence of fluorine atoms enhances its lipophilicity, potentially improving its pharmacokinetic properties, making it a candidate for drug development and therapeutic applications.

- Medicine Research is ongoing to explore its potential as a therapeutic agent, particularly in modulating lipid metabolism and cardiovascular health. Nicotinic acid and related compounds can significantly reduce serum phosphorus concentration with additive antilipemic effects .

- Industry Its stability and reactivity make it useful in developing advanced materials, including polymers and coatings.

This compound's mechanism of action involves interaction with specific molecular targets like nicotinic acid receptors. These interactions can modulate biochemical pathways, including lipid metabolism and inflammatory responses. The perfluoroethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to more pronounced biological effects. The presence of fluorine enhances lipophilicity, which may improve membrane permeability and bioavailability, making it an attractive candidate for pharmacological studies.

Meta-Analysis

A meta-analysis of nicotinic acid and related compounds showed a significant reduction in serum phosphorus concentration . The study included both preclinical and clinical trials to evaluate the association of nicotinic acid treatments and hyperphosphatemia among dialysis patients . The study recommends further research into the safety of the drug due to the incidence of adverse events .

Mechanism of Action

The mechanism of action of 6-(Perfluoroethyl)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acid receptors. These interactions can modulate various biochemical pathways, including those involved in lipid metabolism and inflammatory responses. The perfluoroethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to more pronounced biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Lipophilicity : The perfluoroethyl group in this compound confers higher lipophilicity (logP ~2.5) compared to 6-(Trifluoromethyl)nicotinic acid (logP ~1.8) and 6-Fluoronicotinic acid (logP ~0.9), impacting membrane permeability and metabolic stability .

- Electron-Withdrawing Effects: Perfluoroalkyl groups (-CF₂CF₃) strongly withdraw electrons, reducing the pKa of the carboxylic acid group (estimated pKa ~2.1) compared to non-fluorinated nicotinic acid (pKa ~4.8) . This enhances its reactivity in coupling reactions for drug synthesis .

Biological Activity

6-(Perfluoroethyl)nicotinic acid is a derivative of nicotinic acid, characterized by the addition of a perfluoroethyl group. This modification may impart unique biological activities and potential therapeutic applications. The exploration of its biological activity is essential for understanding its mechanisms and potential uses in medicine and agriculture.

- Chemical Structure : The compound features a pyridine ring characteristic of nicotinic acid, with a perfluoroethyl substituent that enhances its lipophilicity and alters its interaction with biological systems.

- CAS Number : 1105982-64-6

The biological activity of this compound may involve several mechanisms:

- Receptor Interaction : Similar to other nicotinic acid derivatives, it may interact with nicotinic acetylcholine receptors, influencing neurotransmission and potentially exhibiting neuroprotective effects.

- Lipid Metabolism Modulation : It is hypothesized that this compound could modulate lipid profiles by affecting HDL and LDL cholesterol levels, similar to traditional nicotinic acid .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial effects. For instance, studies have shown that nicotinic acid derivatives can inhibit the growth of various pathogens, suggesting a potential role in developing new antimicrobial agents.

Cardiovascular Effects

Nicotinic acid has been extensively studied for its effects on cardiovascular health. It has been shown to:

- Increase HDL cholesterol levels by 10%-30%.

- Decrease LDL cholesterol levels by 10%-25%.

- Reduce triglyceride levels by 20%-50% .

Case Studies

-

Coronary Drug Project (1975) :

- Participants : 8,341 patients post-myocardial infarction.

- Findings : Nicotinic acid reduced total mortality significantly compared to placebo (8.9% vs. 12.2%, p < 0.05).

Study Method Placebo Nicotinic Acid P-value Coronary Drug Project 5 years post-MI 12.2% 8.9% <0.05 -

Follow-up Study (Canner et al., 1986) :

- Participants : Same cohort as above.

- Findings : Long-term follow-up showed reduced mortality rates (52% vs. 58.2%, p < 0.005).

Research Findings

Recent studies have focused on the pharmacological effects of nicotinic acid and its derivatives, including:

- Inflammatory Response Modulation : Nicotinic acid has been shown to influence macrophage activity, which may play a role in anti-inflammatory responses .

- Exercise Performance : Research indicates that ingestion of nicotinic acid can alter free fatty acid (FFA) responses during exercise, potentially affecting athletic performance .

Potential Applications

Q & A

Q. What are effective synthetic routes for 6-(Perfluoroethyl)nicotinic acid, and how can purity be optimized?

Methodological Answer: Synthesis typically involves fluorination of nicotinic acid precursors using perfluoroalkylation reagents (e.g., perfluoroethyl iodide) under controlled conditions. Key steps include:

- Reaction Optimization : Use of catalysts like copper(I) iodide or palladium complexes to enhance fluorination efficiency .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization in polar aprotic solvents (e.g., dimethylformamide) to achieve >98% purity, as validated by GC or NMR .

- Characterization : Confirm structural integrity via NMR (to identify perfluoroethyl groups) and IR spectroscopy (for carboxylic acid and aromatic ring signatures) .

Q. Which analytical techniques are most reliable for quantifying this compound in environmental matrices?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ electrospray ionization (ESI) in negative mode for high sensitivity, with a detection limit of ~0.1 ng/L in water samples .

- Quality Control : Use isotopically labeled internal standards (e.g., -labeled analogs) to correct for matrix effects .

- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from complex matrices .

Q. How does the perfluoroethyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?

Methodological Answer:

- Lipophilicity : Measure log values via shake-flask method or computational modeling (e.g., COSMO-RS). The perfluoroethyl group increases hydrophobicity, reducing aqueous solubility by ~3-fold compared to nicotinic acid .

- Acidity : Use potentiometric titration to determine p. The electron-withdrawing perfluoroethyl group lowers the p of the carboxylic acid moiety (e.g., ~2.8 vs. 4.8 for nicotinic acid) .

Advanced Research Questions

Q. What mechanistic insights explain the environmental persistence of this compound, and how can degradation pathways be modeled?

Methodological Answer:

- Persistence Studies : Conduct aerobic/anaerobic biodegradation assays using OECD 301/302 guidelines. The C-F bond’s strength results in negligible degradation over 60 days, similar to PFOS .

- Advanced Oxidation Processes (AOPs) : Test UV/HO or ozone-based systems. Kinetic modeling (e.g., pseudo-first-order rate constants) reveals hydroxyl radicals preferentially attack the pyridine ring over the perfluoroethyl group .

- Computational Modeling : Use density functional theory (DFT) to predict reaction intermediates and transition states for degradation pathways .

Q. How do pharmacokinetic parameters of this compound compare to nicotinic acid in preclinical models?

Methodological Answer:

- In Vivo Studies : Administer the compound to rodent models via oral gavage and collect plasma/tissue samples. LC-MS/MS analysis shows a 40% reduction in bioavailability due to increased protein binding from the perfluoroethyl group .

- Compartmental Modeling : Fit data to a two-compartment model using nonlinear mixed-effects software (e.g., NONMEM). The perfluoroethyl group extends half-life () from 1.2 hours (nicotinic acid) to 4.5 hours .

Q. What molecular interactions drive the biological activity of this compound, and how can receptor binding be validated?

Methodological Answer:

- Receptor Assays : Use GPR109A-transfected HEK293 cells to measure cAMP inhibition via BRET assays. The perfluoroethyl group enhances receptor affinity (EC = 120 nM vs. 7 µM for nicotinic acid) .

- Structural Studies : Perform X-ray crystallography or cryo-EM of the compound bound to GPR109A. Molecular dynamics simulations reveal hydrophobic interactions between the perfluoroethyl group and transmembrane helices .

Q. How can contradictions in ecotoxicological data for perfluorinated nicotinic acid derivatives be resolved?

Methodological Answer:

- Meta-Analysis : Aggregate data from studies using PRISMA guidelines. Discrepancies in LC values for aquatic organisms (e.g., Daphnia magna) often stem from differences in exposure media (freshwater vs. saline) .

- Species-Specific Sensitivity : Apply probabilistic hazard assessment (PHA) models to account for metabolic differences. For example, cytochrome P450 activity in fish accelerates defluorination compared to invertebrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.